Methyl 6-((4-methoxybenzyl)amino)nicotinate
Overview
Description
Methyl 6-((4-methoxybenzyl)amino)nicotinate: is a chemical compound characterized by its molecular structure, which includes a pyridine ring, an ester group, and a methoxybenzyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-aminonicotinic acid and 4-methoxybenzyl chloride.
Reaction Steps: The aminonicotinic acid is first converted to its methyl ester using methanol and an acid catalyst. Subsequently, the 4-methoxybenzyl chloride is reacted with the methyl ester under basic conditions to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the pyridine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, leading to the formation of the corresponding alcohol.
Substitution: Substitution reactions at the pyridine ring or the methoxybenzyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: this compound alcohol.
Substitution Products: Derivatives with different substituents on the pyridine ring or methoxybenzyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the application, but it generally involves binding to the target site and modulating its activity.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Methyl 6-((3-methoxybenzyl)amino)nicotinate: Similar structure but with a different position of the methoxy group on the benzyl ring.
Methyl 6-((2-methoxybenzyl)amino)nicotinate: Another positional isomer with distinct properties.
Methyl 6-((4-hydroxybenzyl)amino)nicotinate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: Methyl 6-((4-methoxybenzyl)amino)nicotinate stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
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Properties
IUPAC Name |
methyl 6-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-6-3-11(4-7-13)9-16-14-8-5-12(10-17-14)15(18)20-2/h3-8,10H,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEBGOQZXIPKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675152 | |
Record name | Methyl 6-{[(4-methoxyphenyl)methyl]amino}pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-93-8 | |
Record name | Methyl 6-{[(4-methoxyphenyl)methyl]amino}pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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